molecular formula C13H19N B13313829 2-(2,3-Dimethylphenyl)piperidine

2-(2,3-Dimethylphenyl)piperidine

Cat. No.: B13313829
M. Wt: 189.30 g/mol
InChI Key: QFINNNRDSLWINE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2,3-dimethylphenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)piperidine typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenyl)piperidine: Similar structure but with different substitution pattern on the aromatic ring.

    2-(3,4-Dimethylphenyl)piperidine: Another isomer with different methyl group positions.

    2-(2,5-Dimethylphenyl)piperidine: Features methyl groups at the 2 and 5 positions on the aromatic ring.

Uniqueness

2-(2,3-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13/h5-7,13-14H,3-4,8-9H2,1-2H3

InChI Key

QFINNNRDSLWINE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2)C

Origin of Product

United States

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